molecular formula C8H4BrClO2 B8600287 7-bromo-5-chloro-3H-2-benzofuran-1-one

7-bromo-5-chloro-3H-2-benzofuran-1-one

Cat. No.: B8600287
M. Wt: 247.47 g/mol
InChI Key: LNZJSGKHZDWPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-chloro-3H-2-benzofuran-1-one (CAS: 1392227-53-0) is a halogenated benzofuran derivative with the molecular formula C₈H₄BrClO₂ and a molecular weight of 247.47 g/mol . The compound features a bicyclic benzofuranone core substituted with bromine and chlorine atoms at the 7- and 5-positions, respectively. Its structural identity is confirmed by InChIKey MLZRSPVZNPWQEF-UHFFFAOYSA-N, and its SMILES representation is ClC1=CC2=C(C(=O)O2)C(=C1)Br .

Properties

Molecular Formula

C8H4BrClO2

Molecular Weight

247.47 g/mol

IUPAC Name

7-bromo-5-chloro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4BrClO2/c9-6-2-5(10)1-4-3-12-8(11)7(4)6/h1-2H,3H2

InChI Key

LNZJSGKHZDWPFU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)Br)C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Halogenated Benzofuran Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Planarity (Mean Deviation, Å) Dihedral Angles (°)
7-Bromo-5-chloro-3H-2-benzofuran-1-one Br (C7), Cl (C5) C₈H₄BrClO₂ 247.47 Not reported Not reported
5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran Br (C5), CH₃ (C2, C7), SO₂(C3) C₁₈H₁₇BrO₃S 403.29 0.010 (benzofuran), 0.004 (aryl) 77.37 (benzofuran vs. aryl)

Key Observations:

  • Planarity: The benzofuran core in 5-bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran exhibits near-planarity (mean deviation: 0.010 Å), a feature common in benzofuran derivatives due to conjugation . For 7-bromo-5-chloro-3H-2-benzofuran-1-one, planarity is expected but unverified in the available literature.
  • Substituent Effects: Bulky substituents (e.g., sulfonyl groups) increase steric hindrance, as seen in the 77.37° dihedral angle between the benzofuran and aryl rings in the sulfonyl derivative .

Intermolecular Interactions and Crystal Packing

Table 2: Non-Covalent Interactions in Halogenated Benzofuran Derivatives

Compound Name Halogen Bonding (Å) Hydrogen Bonding (C–H⋯O, Å) π-π Stacking (Distance, Å)
7-Bromo-5-chloro-3H-2-benzofuran-1-one Not reported Not reported Not reported
5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran Br⋯O = 3.335 C–H⋯O = 2.52–2.65 3.884 (centroid distance)

Key Observations:

  • Halogen Bonding: The bromine atom in the sulfonyl derivative participates in Br⋯O halogen bonding (3.335 Å), stabilizing crystal packing . Similar interactions may occur in 7-bromo-5-chloro-3H-2-benzofuran-1-one, but experimental confirmation is lacking.
  • π-π Interactions: The sulfonyl derivative exhibits π-π stacking (3.884 Å) between benzofuran and aryl rings, a feature critical for supramolecular assembly . The absence of bulky groups in the target compound could enhance π-π interactions, but this remains speculative.

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